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Introduction

EBC-46, scientifically known as tigilanol tiglate, is a novel small molecule diterpene ester
derived from the seeds of the blushwood tree (Fontainea picrosperma), found in the rainforests
of North Queensland, Australia.[1][2] It is being developed as an intratumoral treatment for a
variety of solid tumors.[3][4] This document provides a detailed overview of the pharmacology
and toxicology profile of EBC-46, designed for professionals in the field of drug development
and cancer research.

Pharmacology
Mechanism of Action

Tigilanol tiglate exhibits a multi-faceted mechanism of action, primarily centered around the
activation of Protein Kinase C (PKC) isoforms, leading to a rapid and localized inflammatory
response, disruption of tumor vasculature, and direct tumor cell death.[3][5][6]

A single intratumoral injection of EBC-46 initiates a cascade of events:

o PKC Activation: EBC-46 is a potent activator of a specific subset of PKC isoforms, including
PKC-a, -Bl, -Bll, and -y.[7][8] This activation is more specific compared to the structurally
related phorbol 12-myristate 13-acetate (PMA).[7] The activation of PKC is crucial for the
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drug's efficacy, as co-injection with a PKC inhibitor, bisindolylmaleimide-1, reduces its anti-
tumor effects.[7][8]

 Inflammatory Response: The activation of PKC triggers a rapid and highly localized acute
inflammatory response.[2][6] This involves the recruitment and activation of immune cells,
particularly neutrophils and macrophages, to the tumor site.[2] EBC-46 has been shown to
induce an oxidative burst from purified human polymorphonuclear cells.[7][9]

» Vascular Disruption: A key effect of EBC-46 is the rapid disruption of the tumor's vascular
integrity.[10][11] This is demonstrated by an increased permeability of endothelial cell
monolayers in vitro and is mediated in part by the activation of the Beta-1l isoform of PKC.[7]
[12] This leads to hemorrhagic necrosis within the tumor.[8][9]

e Direct Oncolysis and Immunogenic Cell Death: EBC-46 directly induces tumor cell death.[3]
This occurs through oncolysis, characterized by the disruption of mitochondrial function,
within hours of administration.[12] Furthermore, EBC-46 induces immunogenic cell death
(ICD), which is mediated by a caspase/gasdermin E-dependent pyroptotic pathway.[3] This
process leads to the release of damage-associated molecular patterns (DAMPSs), such as
HMGBL1, ATP, and calreticulin, which can stimulate a systemic anti-tumor immune response.
[13]

The culmination of these events is rapid tumor ablation, followed by eschar formation and a
robust wound-healing response, often with minimal scarring.[3][7]

Signaling Pathway of EBC-46

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4182759/
https://qbiotics.com/pub/Mechanism_of_action_of_Tigilanol_tiglate_ANZCVS_July_2017.pdf
https://qbiotics.com/pub/Campbell_Wound_healing_following_tumour_destruction_with_EBC-46_ETRS_poster_2014.pdf
https://www.frontiersin.org/journals/veterinary-science/articles/10.3389/fvets.2020.00639/full
https://qbiotics.com/pub/Campbell_Wound_healing_following_tumour_destruction_with_EBC-46_ETRS_poster_2014.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4182759/
https://pubmed.ncbi.nlm.nih.gov/25272271/
https://news.stanford.edu/stories/2022/10/breakthrough-production-acclaimed-cancer-treating-drug
https://oncologynews.com.au/latest-news/breakthrough-in-synthesising-anti-cancer-compound-found-in-rainforest-trees/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4182759/
https://www.droracle.ai/articles/33940/what-is-the-role-of-ebc-46-tigilanol-tiglate-in
https://qbiotics.com/pub/Mechanism_of_action_of_Tigilanol_tiglate_ANZCVS_July_2017.pdf
https://pubmed.ncbi.nlm.nih.gov/25272271/
https://qbiotics.com/component/content/article?id=333&Itemid=404
https://www.droracle.ai/articles/33940/what-is-the-role-of-ebc-46-tigilanol-tiglate-in
https://qbiotics.com/component/content/article?id=333&Itemid=404
https://pmc.ncbi.nlm.nih.gov/articles/PMC11043783/
https://qbiotics.com/component/content/article?id=333&Itemid=404
https://pmc.ncbi.nlm.nih.gov/articles/PMC4182759/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Physiological Response

Cellular Mechanisms

Therapeutic Outcome

Systemic Anti-Tumor
Immune Response

Intratumoral Injection '"Wunﬂgelnclg ;Zell Death

@mgilaml Tiglate)

Mitochondrial Dysfunction

Protein Kinase C Activation » R
(PKC-at, -Bl, -Bll, -y) Cell Lysis
lar

Click to download full resolution via product page

Caption: EBC-46 mechanism of action signaling pathway.

Pharmacokinetics

Pharmacokinetic studies in mice have shown that after intratumoral injection, EBC-46 is
preferentially retained within the tumor, with low levels detected in systemic circulation.[7][8][9]
This localized distribution contributes to its favorable safety profile, minimizing systemic toxicity.
[9] When administered intravenously to rats and dogs, the metabolism of tigilanol tiglate has
been characterized, though this route is not intended for clinical use.[14]

Pharmacodynamics

The pharmacodynamic effects of EBC-46 are characterized by a rapid onset of action. Within
hours of a single injection, visible changes at the treatment site occur, including erythema and
edema, followed by hemorrhagic necrosis of the tumor.[6][7] In preclinical models, loss of tumor
cell viability was evident as early as four hours post-injection.[7][8] Thermographic imaging in
canine patients has shown an initial decrease in tumor temperature, followed by an increase,
and then a sustained decrease, correlating with vascular disruption and necrosis.[15]
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Toxicology Profile

The toxicology of EBC-46 has been evaluated in both preclinical animal studies and human
clinical trials. The primary toxicities observed are localized to the injection site and are
considered an extension of the drug's mechanism of action.

Preclinical Toxicology

In preclinical studies, intratumoral injection of EBC-46 resulted in significantly greater local
responses, such as erythema and edema, compared to injection into normal skin.[7][9]
Systemic toxicity is reported to be low due to the preferential retention of the drug within the
tumor.[16][17]

Clinical Toxicology and Safety

The first-in-human Phase | dose-escalation study provided key insights into the safety and
tolerability of intratumoral tigilanol tiglate in patients with solid tumors.[4][18]

Key Findings from the Phase | Study:

e Dose and Administration: Patients were administered escalating doses starting from 0.06
mg/m2. The maximum dose reached was 3.6 mg/m?, and a maximum tolerated dose (MTD)
was not reached.[4][18]

o Adverse Events: Atotal of 160 treatment-emergent adverse events were reported in 22
patients.[4][18] The most common were injection site reactions, which occurred in all tumors
and tumor types, even at the lowest dose.[4][18]

» Serious Adverse Events: There were two serious adverse events reported: upper airway
obstruction and septicemia.[4][18] One instance of dose-limiting toxicity (upper airway
obstruction) was also reported.[4][18]

o Deaths: No deaths occurred during the study.[4][18]

Overall, intratumoral tigilanol tiglate was generally well-tolerated, with most adverse events
being localized and manageable.[4][18]
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Quantitative Data Summary

Table 1: Preclinical Efficacy of EBC-46 in Mouse Models

Long-term Cure

Tumor Model Response Reference
Rate (12 months)
Rapid tumor
Melanoma, Head and o
breakdown within 4 >70% [1][19]
Neck, Colon
hours
Syngeneic and ] ] -~
Rapid tumor ablation Not specified [7119]

Xenograft Models

Table 2: Clinical Efficacy of Tigilanol Tiglate in
Veterinary Patients (Canine Mast Cell Tumors)

Complete Objective 12-Month
Treatment Response (at Tumor Recurrence- Reference
28 days) Response Free Rate
_ o 89% (of
Single Injection 75% 80% [3]
evaluable cases)
Two Injections 88% Not specified Not specified [3]

Table 3: Clinical Eff : | I

Number of Tumor Complete Partial Stable
] ] Reference
Patients Types Response Response Disease
9 different
22 solid tumor 4 (18%) 2 (9%) 10 (45%) [3114]
types

Table 4: Safety and Tolerability from Phase | Human

Study
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Parameter Finding Reference
Number of Patients 22 [41[18]
Starting Dose 0.06 mg/m2 [4][18]
Maximum Dose Reached 3.6 mg/m? [4][18]
Maximum Tolerated Dose
Not reached [4][18]
(MTD)
Dose-Limiting Toxicities 1 (upper airway obstruction) [4][18]
) 2 (upper airway obstruction,
Serious Adverse Events ] ) [4][18]
septicemia)
Deaths 0 [41[18]

Experimental Protocols
PKC Isoform Translocation Assay

Obijective: To determine which PKC isoforms are activated by EBC-46.
Methodology:

¢ Cell Culture and Transfection: SK-MEL-28 cells are seeded in 96-well plates. After 24 hours,
cells are transiently transfected with pPKC-EGFP vector DNA for various PKC isoforms using
Lipofectamine 2000.[7]

o Treatment: After 24 hours of incubation post-transfection, cells are treated with 100 ng/ml of
either PMA (phorbol 12-myristate 13-acetate) as a positive control or EBC-46 for 1 hour.[7]

o Fixation and Imaging: Cells are washed with ice-cold PBS, fixed with 2% formaldehyde/0.2%
glutaraldehyde in PBS, and imaged using an inverted fluorescence microscope.[7]

e Analysis: The localization of fluorescence (cytoplasmic, plasma membrane, perinuclear
membrane, or other membranes) is quantified by counting at least 50 fluorescent cells per
well using ImageJ software.[7]
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Experimental Workflow for PKC Translocation Assay
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Caption: Workflow for PKC isoform translocation assay.

In Vivo Tumor Ablation Studies in Mouse Models

Objective: To evaluate the in vivo efficacy of EBC-46 in ablating solid tumors.
Methodology:

e Animal Models: Syngeneic or xenograft tumor models are established in mice (e.g., BALB/c
Foxnlnu mice).[7] Tumors such as SK-MEL-28 melanoma or FaDu head and neck cancer
cells are implanted.[7]

e Treatment: A single intratumoral injection of EBC-46 (e.g., 50 nmol or 30 pg) is administered.

[7]

e Monitoring and Endpoints: Tumor growth is monitored over time. Local responses such as
erythema and edema are assessed at specific time points (e.g., 24 hours).[7] The primary
endpoint is tumor ablation and long-term cure.[1]

» Ex Vivo Viability Assay: To assess the timing of cell death, tumors are excised at various time
points post-injection (e.g., 4 hours), and tumor cells are cultured ex vivo to determine
viability.[7]

Phase | Human Clinical Trial Protocol

Objective: To determine the safety, tolerability, preliminary efficacy, and pharmacokinetics of
intratumoral tigilanol tiglate.

Methodology:

o Study Design: A multicenter, non-randomized, open-label, single-arm, dose-escalation study.
[4][18]

» Patient Population: Patients with solid tumors accessible for intratumoral injection.[4][18]

» Dosing: Dose escalation starts at 0.06 mg/m2 and increases in subsequent cohorts. The drug
is injected into tumors that are at least twice the volume of the injection.[4][18]
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o Assessments: Safety is assessed by monitoring adverse events (AES), serious adverse
events (SAEs), and dose-limiting toxicities (DLTs). Efficacy is evaluated using standard
criteria such as RECIST. Pharmacokinetic parameters are also measured.[4][16]

Logical Relationship in EBC-46's Therapeutic Action
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Caption: Logical flow of EBC-46's therapeutic action.
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Conclusion

EBC-46 (tigilanol tiglate) is a novel anticancer agent with a unique and potent mechanism of
action. Its ability to rapidly induce hemorrhagic necrosis and an acute inflammatory response
through the activation of specific PKC isoforms makes it a promising agent for the intratumoral
treatment of solid tumors. The pharmacological profile is characterized by localized activity,
minimizing systemic exposure and associated toxicities. The toxicology profile is favorable, with
adverse events being primarily injection site reactions that are a direct consequence of the
drug's therapeutic action. The data from preclinical and early-phase clinical trials support its
continued development for various cancer indications. Further research will be crucial to fully
elucidate its potential in combination therapies and to expand its application to a broader range
of tumor types.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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